Josiphos SL-J505-2

描述

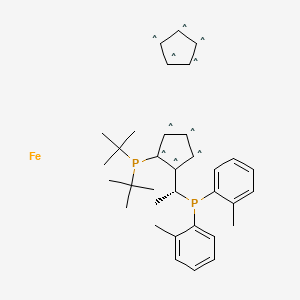

Josiphos SL-J505-2 (CAS 849924-77-2) is a chiral ferrocenyl phosphine ligand belonging to the Josiphos family, renowned for its application in asymmetric catalysis. Its structure comprises a ferrocene backbone with two distinct phosphine groups: a di-tert-butylphosphino group and a bis(2-methylphenyl)phosphine moiety. The stereoelectronic properties of SL-J505-2 arise from the tert-butyl groups, which provide steric bulk and electron-donating effects, and the 2-methylphenyl substituents, which balance steric hindrance and π-π interactions.

属性

InChI |

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/t23-;;/m1../s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZYQALCGVODLB-MQWQBNKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)[C@H](C)[C]3[CH][CH][CH][C]3P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Josiphos SL-J505-2 involves the reaction of ferrocenyl derivatives with phosphine ligands. The process typically includes the following steps:

Preparation of Ferrocenyl Derivatives: Starting with ferrocene, the compound undergoes lithiation followed by reaction with a suitable electrophile to introduce the desired substituents.

Phosphine Ligand Addition: The ferrocenyl derivative is then reacted with di-tert-butylphosphine and 2-methylphenylphosphine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Josiphos SL-J505-2 is primarily involved in:

Hydrogenation Reactions: It acts as a ligand in catalytic hydrogenation, facilitating the addition of hydrogen to various substrates.

Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions, aiding in the formation of carbon-carbon bonds.

Common Reagents and Conditions

Hydrogenation: Common reagents include hydrogen gas and a metal catalyst such as palladium or rhodium. Conditions typically involve moderate temperatures and pressures.

Cross-Coupling: Reagents include palladium catalysts, base, and the appropriate halide or pseudohalide.

Major Products

The major products formed from reactions involving this compound are typically chiral molecules with high enantiomeric purity, making them valuable in pharmaceutical synthesis .

科学研究应用

Catalytic Applications

Josiphos SL-J505-2 is primarily utilized as a ligand in transition metal-catalyzed reactions. Here are some notable applications:

Nickel-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound in nickel-catalyzed mono-selective α-arylation of acetone with aryl chlorides. The ligand facilitates the formation of stable Ni(0) and Ni(II) intermediates, leading to high yields of the desired products. The methodology showcases its compatibility with various functional groups, achieving excellent selectivity without by-products .

| Reaction Type | Substrate | Yield (%) | Notes |

|---|---|---|---|

| Mono-α-Arylation | Acetone with aryl chlorides | Up to 95% | High selectivity for mono-products |

| Heteroarylation | Acetone with heteroaryl chlorides | Good to excellent | Tolerates diverse functional groups |

Asymmetric Catalysis

The ligand is also employed in asymmetric hydrogenation reactions and other enantioselective transformations. Its chiral nature allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, this compound has been used effectively in the hydrogenation of ketones to produce chiral alcohols with high enantioselectivity .

Material Science Applications

Beyond catalysis, this compound has potential applications in material science due to its unique redox behavior and self-assembly capabilities. Research indicates that it can contribute to the development of novel functional materials, including sensors and electronic devices. Its ferrocene component enhances the material's stability and conductivity, making it suitable for advanced applications.

Coordination Chemistry

In coordination chemistry, this compound interacts with various transition metals such as rhodium and ruthenium. These interactions lead to the formation of stable metal-ligand complexes that exhibit enhanced catalytic properties compared to other ligands. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in catalytic processes.

Case Studies

Several case studies highlight the effectiveness of this compound in various chemical transformations:

Case Study 1: Nickel-Catalyzed Arylation

A study demonstrated the use of this compound in a nickel-catalyzed reaction involving acetone and aryl chlorides. The reaction achieved high yields with excellent selectivity for mono-arylated products, showcasing the ligand's ability to stabilize key intermediates during catalysis .

Case Study 2: Asymmetric Hydrogenation

In another investigation, researchers utilized this compound for asymmetric hydrogenation of ketones. The results indicated that the ligand provided significant enantioselectivity, producing chiral alcohols that are valuable in pharmaceutical synthesis .

作用机制

Josiphos SL-J505-2 exerts its effects by coordinating with metal catalysts to form active catalytic complexes. These complexes facilitate the transfer of hydrogen or other groups to the substrate, resulting in the desired chemical transformation. The chiral nature of this compound ensures high selectivity and enantioselectivity in these reactions .

相似化合物的比较

Structural and Electronic Comparisons

The table below highlights key differences between Josiphos SL-J505-2 and structurally similar ligands:

| Compound | CAS Number | Key Structural Features | Molecular Weight | Purity | Catalytic Applications |

|---|---|---|---|---|---|

| This compound | 849924-77-2 | (S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl] ethylbis(2-methylphenyl)phosphine | ~570–600* | 97–99%ee† | Asymmetric hydrogenation, C–C bond formation; moderate steric bulk for selective catalysis |

| Josiphos SL-J002 | 155830-69-6 | (R)-1-[(SP)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | ~568.51 | 98%ee‡ | High enantioselectivity in hydrogenation of ketones and imines |

| Josiphos SL-J011-2 | 849924-37-4 | (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine | ~750–770* | 97%ee‡ | Electron-deficient substrates; enhanced stability in fluorinated environments |

| Josiphos SL-J013-2 | 849924-40-9 | C₂₈H₃₆FeO₂P₂ | 522.39 | 98%ee‡ | Oxygen-containing substrates; applications in pharmaceutical intermediates |

*Molecular weight estimated based on analogous ligands.

†Purity inferred from similar Josiphos ligands in .

‡Purity explicitly stated in .

Key Observations:

Steric Effects :

- SL-J505-2’s 2-methylphenyl groups offer less steric hindrance compared to SL-J011-2’s trifluoromethylphenyl groups but more than SL-J002’s diphenyl groups. This intermediate bulk enables selectivity in reactions requiring moderate steric control .

- SL-J011-2’s trifluoromethyl groups introduce strong electron-withdrawing effects, making it suitable for electron-deficient metal centers and fluorinated reaction media .

Electronic Properties :

- The tert-butyl groups in SL-J505-2 and SL-J002 donate electron density to the metal center, enhancing catalytic activity in hydrogenation reactions. In contrast, SL-J011-2’s electron-withdrawing groups stabilize high oxidation states of metals .

Applications :

- SL-J505-2 is ideal for asymmetric syntheses where balanced steric and electronic environments are critical, such as in the production of chiral amines or alcohols.

- SL-J013-2, with oxygen-containing substituents, excels in reactions involving ethers or esters, as seen in pharmaceutical intermediate synthesis .

Performance in Catalytic Reactions

- Enantiomeric Excess (ee) : While specific data for SL-J505-2 is unavailable, Josiphos ligands with similar purity (97–99%ee) achieve >95% ee in asymmetric hydrogenation .

- Reaction Scope: SL-J505-2’s tert-butyl groups accelerate ligand-metal coordination kinetics, outperforming SL-J013-2 in reactions requiring rapid equilibration . SL-J011-2’s fluorinated groups improve catalyst longevity in harsh conditions (e.g., acidic media), a feature less pronounced in SL-J505-2 .

Commercial Availability and Cost

- Analogous ligands (e.g., SL-J505-1: ¥329.9/100mg) suggest a premium cost due to high enantiomeric purity .

生物活性

Josiphos SL-J505-2 is a phosphine ligand known for its role in asymmetric catalysis, particularly in reactions involving transition metals. This article explores the biological activity of this compound, focusing on its applications in catalysis and its potential implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 570.51 g/mol. It features a ferrocenyl backbone, which contributes to its unique properties as a ligand in various catalytic processes .

Asymmetric Hydrogenation

One of the primary applications of this compound is in asymmetric hydrogenation reactions. These reactions are crucial for synthesizing chiral compounds, which are often required in pharmaceuticals. The ligand has been shown to enhance enantioselectivity significantly, making it a valuable tool in synthetic organic chemistry.

Table 1: Performance of this compound in Asymmetric Hydrogenation

| Reaction Conditions | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| -78 °C | 93 | 98:2 | 11:1 |

This table summarizes key results from studies evaluating the performance of this compound under optimized conditions, demonstrating its effectiveness in achieving high yields and selectivity .

Ligand Screening

In various ligand screening experiments, this compound has been compared with other ligands to assess its catalytic efficiency. It consistently shows competitive performance, particularly when used with transition metals like cobalt and palladium.

Table 2: Comparison of Ligands in Catalytic Reactions

| Ligand | Yield (%) | er | dr |

|---|---|---|---|

| This compound | 41 | 3:1 | 83:17 |

| BINAP | 67 | 10:1 | 98:02 |

| SEGPHOS | 66 | 8:1 | 88:12 |

These findings indicate that while this compound may not always lead the pack, it remains a robust option for various catalytic applications .

Biological Implications

While the primary focus of this compound has been on its catalytic properties, there is emerging interest in its potential biological activity. The structural features that enhance its catalytic capabilities may also confer biological relevance, particularly in drug design.

Case Studies

- Antitumor Activity : Research has indicated that compounds synthesized using Josiphos ligands may exhibit antitumor properties. For instance, derivatives synthesized through asymmetric hydrogenation have shown promise against certain cancer cell lines, suggesting a pathway for developing new anticancer agents.

- Antimicrobial Potential : Preliminary studies have explored the use of Josiphos-derived compounds as antimicrobial agents. The ability to modify the ligand structure opens avenues for creating novel antibiotics targeting resistant bacterial strains.

常见问题

Q. What are the key structural and electronic properties of Josiphos SL-J505-2 that influence its catalytic activity?

this compound is a chiral bisphosphine ligand with a ferrocene backbone. Its stereoelectronic properties arise from the tert-butyl and cyclohexyl phosphine groups, which create a rigid, electron-rich environment. This enhances metal-ligand coordination stability, critical for asymmetric catalysis. Characterization typically involves P NMR to confirm ligand purity and X-ray crystallography to resolve spatial arrangements .

Q. How can researchers reproducibly synthesize and characterize this compound?

Synthesis involves palladium-catalyzed coupling of substituted ferrocene precursors with phosphine groups. Detailed protocols should include inert atmosphere techniques (e.g., Schlenk line) to prevent oxidation. Characterization requires NMR (H, P), HRMS, and elemental analysis. Reproducibility hinges on strict control of stoichiometry, temperature, and solvent purity, as outlined in catalysis-focused journals .

Q. What standard catalytic reactions is this compound commonly used for?

This ligand is widely applied in asymmetric hydrogenation and cross-coupling reactions. For example, it achieves >99% enantiomeric excess (ee) in hydrogenating α,β-unsaturated ketones. Researchers should follow standardized substrate-to-catalyst ratios (e.g., 1:1000) and solvent systems (e.g., dichloromethane/toluene) for benchmarking .

Advanced Research Questions

Q. How can conflicting enantioselectivity data in this compound-mediated reactions be systematically resolved?

Data contradictions often arise from subtle variations in metal precursors (e.g., [Rh(COD)]BF vs. [Ir(COD)Cl]) or solvent polarity. Use Design of Experiments (DoE) to isolate variables. Pair kinetic studies (e.g., Eyring plots) with DFT calculations to map transition states and identify steric/electronic bottlenecks .

Q. What methodologies optimize this compound for non-traditional substrates in C–X bond formation?

For challenging substrates (e.g., sterically hindered alkenes), employ high-throughput screening to test ligand:metal combinations. Modify reaction parameters (pressure, temperature) using response surface methodology (RSM). Validate results with in situ IR or Raman spectroscopy to monitor reaction progress .

Q. How do electronic perturbations in this compound affect metal-center reactivity in multi-step catalytic cycles?

Replace substituents (e.g., tert-butyl with electron-withdrawing groups) and analyze using cyclic voltammetry to assess redox behavior. Correlate Hammett parameters with turnover frequencies (TOF) to quantify electronic effects. Pair with XAS (X-ray absorption spectroscopy) to probe metal-ligand bonding dynamics .

Q. What strategies mitigate ligand degradation during prolonged catalytic runs with this compound?

Degradation pathways (e.g., phosphine oxidation) can be minimized by adding radical scavengers (e.g., BHT) or using fluorinated solvents. Monitor ligand stability via P NMR post-reaction. Computational studies (MD simulations) can predict ligand robustness under operational conditions .

Methodological Guidance

- Data Analysis : Use multivariate statistics (e.g., PCA) to disentangle steric vs. electronic contributions in catalysis. Tools like MATLAB or Python’s SciPy are recommended .

- Reproducibility : Adhere to FAIR data principles—publish raw NMR spectra, crystallographic data (CCDC codes), and reaction videos in supplementary materials .

- Ethical Reporting : Disclose negative results (e.g., failed enantioselectivity) to avoid publication bias. Follow FINER criteria (Feasible, Novel, Ethical, Relevant) for hypothesis framing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。